3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one
Description
Properties
IUPAC Name |
3-methyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11(2)7-14(20)19-9-12-8-16-15(17-13(12)10-19)18-3-5-21-6-4-18/h8,11H,3-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDCIGXDFYEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrrolo[3,4-d]pyrimidine derivative with a morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as piperidine and ethanol, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds similar to 3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one exhibit antimicrobial properties. For instance, derivatives have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) in the low micromolar range . These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Inhibition of Spleen Tyrosine Kinase
The compound has been identified as a potential inhibitor of Spleen Tyrosine Kinase (Syk), which is implicated in various diseases, including cancers and autoimmune disorders. Inhibitors of Syk could provide therapeutic benefits in treating these conditions . The mechanism of action likely involves binding to the active site of the enzyme, thereby inhibiting its activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies indicate favorable binding affinities with key proteins involved in disease pathways, suggesting its potential as a therapeutic agent . The binding energies calculated during these studies provide insights into the compound's efficacy and specificity.
Case Studies and Research Findings
Several studies have documented the biological activity and synthesis of related compounds:
- Antimicrobial Screening : A study evaluated various thiazolopyridine derivatives for their antimicrobial properties, revealing promising results for compounds structurally similar to this compound .
- Syk Inhibition : Research on pyrrolopyrimidine derivatives demonstrated their potential as Syk inhibitors, highlighting their therapeutic applications in oncology and immunology .
- Molecular Interactions : Studies utilizing molecular docking techniques have shown that this compound can effectively bind to proteins involved in critical biological processes, indicating its utility in drug design .
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key biological pathways, leading to therapeutic effects. Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, forming essential hydrogen bonds and other interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds and substituents:
Comparison with IDPU (1-(7-Imino-3-Propyl-2,3-Dihydrothiazolo[4,5-d]Pyrimidin-6(7H)-yl)Urea)
- Structural Differences: Core: IDPU contains a dihydrothiazolo[4,5-d]pyrimidine core, whereas the target compound has a pyrrolo[3,4-d]pyrimidine system. Substituents: IDPU features a urea group and propyl chain, while the target compound substitutes a morpholino group and a methylbutanone chain.
- Pharmacological Activity: IDPU demonstrates neuroprotective effects in rodent models of Parkinson’s disease by reducing oxidative stress and apoptosis . The morpholino group in the target compound may confer kinase inhibition properties, contrasting with IDPU’s urea-driven neuroprotection.
Comparison with Morpholino-Containing Kinase Inhibitors
Morpholino derivatives like Alpelisib (PI3Kα inhibitor) share the morpholine motif but differ in core structure. The target compound’s pyrrolopyrimidine core may offer distinct selectivity profiles compared to quinazoline-based inhibitors.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound’s Hypothetical Activity: The morpholino group’s presence aligns with kinase inhibitors like Copanlisib, which targets PI3K isoforms.
Biological Activity
The compound 3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one is a novel derivative belonging to the pyrrolopyrimidine class. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a morpholino group attached to a pyrrolopyrimidine core. The presence of these functional groups is critical for its biological activity, particularly in modulating kinase pathways.
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases, including Focal Adhesion Kinase (FAK) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4). These kinases are crucial in cellular signaling pathways associated with proliferation and survival, making them attractive targets for therapeutic intervention in cancer and inflammatory diseases.
Inhibition of FAK and IRAK4
- FAK Inhibition : The compound has shown potential in inhibiting FAK activity, which plays a pivotal role in cell migration and invasion. Inhibition of FAK can lead to reduced tumor growth and metastasis.
- IRAK4 Modulation : Similar compounds have been documented to inhibit IRAK4, which is involved in the signaling pathways of interleukin receptors. This inhibition can mitigate inflammatory responses and has implications for treating autoimmune diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Tumor Growth Inhibition : A study demonstrated that a related pyrrolopyrimidine compound significantly inhibited tumor growth in xenograft models by targeting FAK pathways.
- Inflammatory Disease Models : Another investigation showed that derivatives effectively reduced symptoms in animal models of rheumatoid arthritis through IRAK4 inhibition.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest favorable absorption profiles for this class of compounds, with potential for oral bioavailability. Further research is needed to establish comprehensive pharmacokinetic parameters.
Q & A
Q. What statistical frameworks are robust for interpreting dose-response variability in high-throughput screening (HTS) data?
- Methodology : Apply four-parameter logistic (4PL) models to fit dose-response curves, reporting EC₅₀/IC₅₀ with 95% confidence intervals. Use Grubbs’ test to identify outliers in HTS datasets. For multiplexed assays, employ machine learning algorithms (e.g., random forests) to classify active vs. inactive compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
